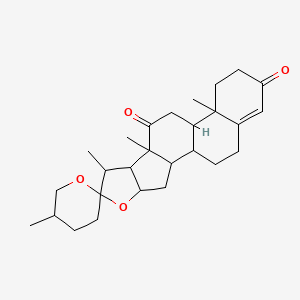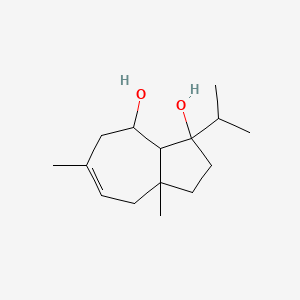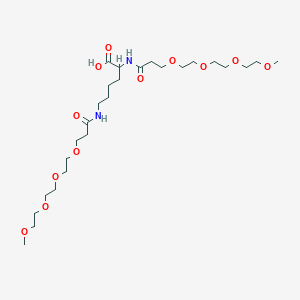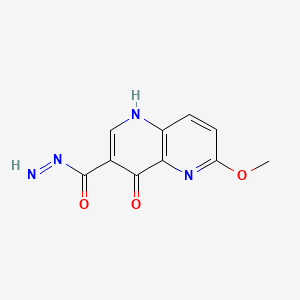
(25R)-Spirost-4-en-3,12-dion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25R)-Spirost-4-en-3,12-dion is a steroidal compound with a spirostane skeleton It is characterized by the presence of a spiroketal structure, which is a unique feature in its molecular framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-Spirost-4-en-3,12-dion typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the oxidation of a suitable steroidal precursor to introduce the ketone functionalities at the 3 and 12 positions. This can be achieved using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using robust and scalable methods. The use of continuous flow reactors and catalytic oxidation processes can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(25R)-Spirost-4-en-3,12-dion undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted spirostanes, and further oxidized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (25R)-Spirost-4-en-3,12-dion is used as a precursor for the synthesis of more complex steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications
Industry
In the industrial sector, this compound is used in the synthesis of steroidal drugs and other steroid-based products. Its unique chemical properties make it a valuable compound in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of (25R)-Spirost-4-en-3,12-dion involves its interaction with specific molecular targets in biological systems. It may bind to steroid receptors and modulate their activity, leading to changes in gene expression and cellular responses. The pathways involved include steroid hormone signaling and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirost-4-en-3-one: Similar in structure but lacks the ketone group at the 12 position.
Spirostan-3,12-dione: Similar but differs in the configuration of the spiroketal structure.
Diosgenin: A naturally occurring steroidal sapogenin with a similar spirostane skeleton.
Uniqueness
(25R)-Spirost-4-en-3,12-dion is unique due to its specific configuration and the presence of ketone groups at both the 3 and 12 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C27H38O4 |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16-dione |
InChI |
InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-22,24H,5-10,12-14H2,1-4H3 |
Clé InChI |
ZVWYBBDTSJOAHD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6=CC(=O)CCC56C)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)


![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)
![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)

